molecular formula C11H24ClN B2661815 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride CAS No. 2287280-08-2

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride

Cat. No.: B2661815
CAS No.: 2287280-08-2
M. Wt: 205.77
InChI Key: VOMDORZKFQFDCD-UHFFFAOYSA-N
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Description

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride is a chemical compound with the molecular formula C11H23N·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structural properties, which make it suitable for a range of chemical reactions and industrial applications .

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Ethylcyclohexyl)propan-2-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Methylcyclohexyl)propan-2-amine;hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Propylcyclohexyl)propan-2-amine;hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific structural properties, which may confer distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-ethylcyclohexyl)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-3-10-4-6-11(7-5-10)8-9(2)12;/h9-11H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDORZKFQFDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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